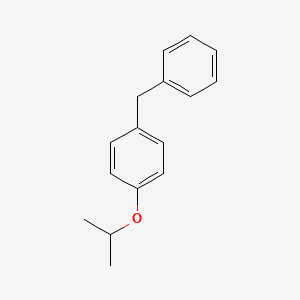

1-Benzyl-4-isopropoxybenzene

Description

Significance and Structural Features of the Benzyl (B1604629) and Isopropoxy Moieties in Organic Systems

The distinct chemical behavior of 1-Benzyl-4-isopropoxybenzene is largely dictated by the characteristics of its two primary functional groups: the benzyl group and the isopropoxy group.

The benzyl group , C₆H₅CH₂–, is a common structural motif in organic chemistry. wikipedia.orgcurlyarrows.com It consists of a benzene (B151609) ring attached to a methylene (B1212753) group (–CH₂–). wikipedia.orgcurlyarrows.com The significance of the benzyl group lies in its ability to stabilize reactive intermediates at the benzylic position—the carbon atom directly attached to the aromatic ring. curlyarrows.comlumenlearning.com This stabilization is a result of resonance, where the charge of a carbocation, carbanion, or the unpaired electron of a radical can be delocalized over the adjacent π-system of the benzene ring. curlyarrows.comlumenlearning.com This property makes benzylic positions particularly reactive and susceptible to a variety of chemical transformations. curlyarrows.comlumenlearning.com Furthermore, the benzyl group is often employed as a protecting group for alcohols and carboxylic acids in multi-step organic syntheses due to its relative stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. wikipedia.orgfiveable.me

Historical Development and Academic Relevance of Related Aryl Ethers and Benzyl Derivatives

The study of aryl ethers and benzyl derivatives has a rich history, deeply intertwined with the advancement of organic chemistry.

Aryl ethers , which feature an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are a well-established class of organic compounds. wikipedia.org Their synthesis and reactions have been a cornerstone of organic chemistry for over a century. The Williamson ether synthesis, a classic method for preparing ethers, has been a staple in the field. numberanalytics.com Historically, aryl ethers like diethyl ether gained prominence, not only as solvents but also for their early use as anesthetics. numberanalytics.com The investigation of aryl ethers has been crucial for understanding reaction mechanisms and has led to the development of new synthetic methodologies. acs.org More recent research has focused on developing novel methods for their synthesis, including metal-free O-arylation techniques. rsc.org

Benzyl derivatives have also played a pivotal role in the development of organic chemistry. wisdomlib.org The history of compounds like benzyl alcohol is linked to the growth of the coal tar and dye industries in the 19th century. perfumerflavorist.com The need for benzyl chloride in dye synthesis spurred research into the chlorination of toluene (B28343) and subsequent hydrolysis to produce benzyl alcohol and other derivatives. perfumerflavorist.com Over the years, benzyl derivatives have found widespread use as intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals and fragrances. wisdomlib.orgmdpi.com Their utility is often tied to the reactivity of the benzylic position, which allows for facile functionalization. lumenlearning.com Research continues to explore the diverse applications of benzyl derivatives, for instance, in the development of new antimicrobial agents and in the conservation of historical artifacts. mdpi.comrijksmuseum.nl

Current Research Landscape and Future Directions for this compound Studies

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising areas of current and future investigation. The compound is recognized as a versatile organic compound with potential in various research and industrial applications. chemimpex.com

Current Research Applications:

Intermediate in Organic Synthesis: Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules. chemimpex.com The benzyl group can be a target for various transformations, and the isopropoxy-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.

Pharmaceutical and Agrochemical Research: The isopropoxybenzene (B1215980) moiety is found in some biologically active compounds. frontiersin.org For example, isopropoxy benzene guanidine (B92328) has been studied for its antibacterial properties. frontiersin.org The combination of the benzyl and isopropoxy groups in this compound could be explored for the synthesis of novel compounds with potential therapeutic or agricultural applications. chemimpex.com

Material Science: The properties imparted by the benzyl and isopropoxy groups could be leveraged in the development of new materials. chemimpex.com

Future Research Directions:

Exploration of Biological Activity: A key future direction would be the systematic investigation of the biological properties of this compound and its derivatives. This could involve screening for various activities, such as antimicrobial, antifungal, or other pharmacological effects.

Development of Novel Synthetic Methodologies: Research could focus on developing more efficient and sustainable methods for the synthesis of this compound itself, as well as using it as a starting material for novel chemical transformations.

Physicochemical Property Studies: A thorough characterization of the physicochemical properties of this compound would be beneficial for its application in various fields. This includes detailed spectroscopic analysis and studies of its solubility and stability.

Physicochemical Data for this compound:

| Property | Value | Reference |

| CAS Number | 35672-53-8 | chemimpex.com |

| Molecular Formula | C₁₆H₁₈O | chemimpex.com |

| Molecular Weight | 226.32 g/mol | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-13(2)17-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKAMSOVAMTHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Isopropoxybenzene and Its Precursors

Established Reaction Pathways for 1-Benzyl-4-isopropoxybenzene Synthesis

The construction of this compound can be achieved by forming the aryl ether bond or by creating the benzylic C-C bond.

Alkylation Strategies for Aromatic Ether Formation

A prominent method for forming the ether bond in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, two main variations are possible:

Route A: The reaction between the sodium or potassium salt of 4-benzylphenol (B16752) and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Route B: The reaction of 4-isopropoxyphenol (B1293736) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

The Williamson ether synthesis is a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. For optimal results, primary alkyl halides are preferred to minimize competing elimination reactions.

| Reactants | Base | Solvent | Product |

| 4-isopropoxyphenol, Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | This compound |

| 4-benzylphenol, 2-Bromopropane | Potassium carbonate (K₂CO₃) | Acetone | This compound |

Carbon-Carbon Bond Formation via Cross-Coupling or Alkylation Reactions

The central carbon-carbon bond between the isopropoxybenzene (B1215980) and benzyl moieties can be formed using several powerful synthetic methods, including Friedel-Crafts alkylation and various transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. For the synthesis of this compound, isopropoxybenzene can be reacted with a benzyl halide (e.g., benzyl chloride) using a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The isopropoxy group is an ortho-, para-directing group, leading to a mixture of isomers. The use of solid acid catalysts is also being explored to make this process more environmentally benign.

| Aromatic Substrate | Alkylating Agent | Catalyst | Product |

| Isopropoxybenzene | Benzyl chloride | Aluminum chloride (AlCl₃) | This compound (and ortho-isomer) |

| Isopropoxybenzene | Benzyl alcohol | Solid acid catalyst (e.g., sulfated zirconia) | This compound (and ortho-isomer) |

Preparation of Key Intermediates (e.g., 1-bromo-4-isopropoxybenzene)

The synthesis of key intermediates is crucial for the successful application of cross-coupling reactions. One such vital precursor is 1-bromo-4-isopropoxybenzene (B1267907). This compound can be prepared from commercially available starting materials.

A common route to 1-bromo-4-isopropoxybenzene involves the etherification of 4-bromophenol (B116583) with an isopropyl halide, such as 2-bromopropane, in the presence of a base like potassium carbonate in a suitable solvent like acetone. This is another application of the Williamson ether synthesis.

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Bromophenol | 2-Bromopropane | Potassium carbonate (K₂CO₃) | Acetone | 1-bromo-4-isopropoxybenzene |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from such approaches.

Transition Metal-Catalyzed Coupling Reactions for Benzyl and Aryl Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several named reactions are applicable to the synthesis of this compound, typically involving the coupling of an aryl halide or pseudohalide with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 1-bromo-4-isopropoxybenzene with a benzylboronic acid or ester, or alternatively, the coupling of 4-isopropoxyphenylboronic acid with a benzyl halide. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organohalide. The synthesis of this compound via this method could involve the reaction of 1-bromo-4-isopropoxybenzene with a benzylzinc halide. Organozinc reagents are known for their high functional group tolerance.

Kumada Coupling: This reaction employs a nickel or palladium catalyst to couple a Grignard reagent (organomagnesium halide) with an organohalide. For the target molecule, this would entail the reaction of 1-bromo-4-isopropoxybenzene with a benzylmagnesium halide.

| Coupling Reaction | Aryl/Benzyl Partner 1 | Aryl/Benzyl Partner 2 | Catalyst |

| Suzuki-Miyaura | 1-Bromo-4-isopropoxybenzene | Benzylboronic acid | Palladium complex |

| Negishi | 1-Bromo-4-isopropoxybenzene | Benzylzinc chloride | Palladium or Nickel complex |

| Kumada | 1-Bromo-4-isopropoxybenzene | Benzylmagnesium bromide | Nickel or Palladium complex |

Organocatalysis in Stereoselective Synthesis

While the synthesis of this compound itself does not inherently involve the creation of a chiral center, the principles of organocatalysis are highly relevant for the asymmetric synthesis of related chiral diarylmethanes. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity.

For the asymmetric synthesis of diarylmethanes, chiral Brønsted acids, such as chiral phosphoric acids, have been employed in Friedel-Crafts-type reactions. These catalysts can activate electrophiles, such as benzyl alcohols or their derivatives, and create a chiral environment that directs the approach of the nucleophilic arene, leading to an enantiomerically enriched product. While specific examples for the stereoselective synthesis of this compound are not prevalent in the literature, the general methodology provides a pathway to chiral diarylmethanes.

Green Chemistry Principles in Synthetic Route Design

Solvent-Free and Aqueous Media Syntheses

Traditional Williamson ether syntheses often employ volatile organic solvents (VOCs) such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.com These solvents, while effective, pose environmental and health risks. Green chemistry encourages the exploration of alternative reaction media, with a particular focus on solvent-free conditions and the use of water.

Solvent-Free Synthesis:

A greener approach to the synthesis of this compound involves performing the Williamson ether synthesis under solvent-free conditions. orgchemres.orgresearchgate.net This method typically involves the reaction of 4-isopropoxyphenol with a benzyl halide in the presence of a solid base, such as potassium carbonate or sodium hydroxide (B78521). orgchemres.orgresearchgate.net The reaction can be facilitated by microwave irradiation, which often leads to shorter reaction times and improved yields. orgchemres.org

Aqueous Media Synthesis:

The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The Williamson ether synthesis can be adapted to an aqueous medium, often with the aid of a phase-transfer catalyst (PTC). jst.go.jp Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase (the benzyl halide), where the reaction occurs. utahtech.eduyoutube.com

For the synthesis of this compound in an aqueous medium, 4-isopropoxyphenol would be dissolved in an aqueous solution of a base like sodium hydroxide to form the corresponding phenoxide. Benzyl chloride and a phase-transfer catalyst are then added, and the mixture is heated with vigorous stirring to promote the reaction between the two phases. This approach eliminates the need for hazardous organic solvents, making the process inherently safer and more environmentally friendly. francis-press.com

The following table summarizes the key features of these green synthetic approaches:

| Synthetic Approach | Reaction Medium | Key Reagents & Conditions | Advantages |

| Solvent-Free | None | 4-isopropoxyphenol, benzyl halide, solid base (e.g., K₂CO₃), optional microwave irradiation | Reduced waste, simplified work-up, lower environmental impact |

| Aqueous Media | Water | 4-isopropoxyphenol, benzyl halide, aqueous base (e.g., NaOH), phase-transfer catalyst | Use of a benign solvent, enhanced safety, environmentally friendly |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comscranton.edu A high atom economy indicates that most of the atoms from the starting materials are utilized in the final product, minimizing waste generation. primescholars.com

The Williamson ether synthesis of this compound from 4-isopropoxyphenol and benzyl chloride in the presence of a base like sodium hydroxide can be represented by the following equation:

C₉H₁₂O₂ (4-isopropoxyphenol) + C₇H₇Cl (benzyl chloride) + NaOH → C₁₆H₁₈O (this compound) + NaCl + H₂O

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weights of the compounds involved are approximately:

this compound (C₁₆H₁₈O): 226.31 g/mol

4-isopropoxyphenol (C₉H₁₂O₂): 152.19 g/mol

Benzyl chloride (C₇H₇Cl): 126.58 g/mol

Sodium hydroxide (NaOH): 40.00 g/mol

The calculation for the atom economy of this reaction is as follows:

% Atom Economy = [226.31 / (152.19 + 126.58 + 40.00)] x 100 ≈ 68.8%

This calculation demonstrates that a significant portion of the reactant atoms are converted into byproducts (NaCl and H₂O). While this is an inherent feature of the Williamson ether synthesis, optimizing other aspects of reaction efficiency is crucial.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and reactant stoichiometry can maximize the yield of the desired product and minimize side reactions.

Catalyst Selection: In aqueous media synthesis, the choice of an efficient phase-transfer catalyst can significantly enhance the reaction rate and yield.

Energy Input: The use of microwave irradiation in solvent-free synthesis can reduce reaction times and energy consumption compared to conventional heating methods. orgchemres.org

The following table provides a hypothetical comparison of reaction efficiencies for different synthetic routes to this compound:

| Synthetic Route | Typical Yield (%) | Reaction Time (hours) | Atom Economy (%) |

| Traditional (Organic Solvent) | 85-95 | 6-12 | 68.8 |

| Solvent-Free (Microwave) | 90-98 | 0.5-1.5 | 68.8 |

| Aqueous (Phase-Transfer Catalysis) | 80-90 | 4-8 | 68.8 |

Purification and Isolation Techniques for Optimized Yields

The final stage in the synthesis of this compound is the purification and isolation of the product to achieve the desired level of purity and to maximize the isolated yield. The choice of purification method depends on the physical state of the product and the nature of the impurities present. Since this compound is a solid at room temperature, crystallization is a highly effective purification technique. uct.ac.za

Crystallization:

Crystallization is a process that separates a pure solid from a solution by inducing a change in the solubility of the solute. uct.ac.za For the purification of this compound, the crude product obtained after the reaction work-up is dissolved in a suitable hot solvent. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Common solvents for the crystallization of aromatic ethers include alcohols (e.g., ethanol, isopropanol) and hydrocarbon solvents (e.g., hexane (B92381), heptane), or mixtures thereof. The process involves the following steps:

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

Isolation: The crystals are collected by filtration, typically using a Buchner funnel under vacuum.

Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

Drying: The purified crystals are dried to remove any residual solvent.

Other Purification Techniques:

In some cases, particularly for the removal of closely related impurities, other purification techniques may be employed:

Column Chromatography: This technique can be used for the purification of small quantities of the product or for the separation of impurities with similar polarities. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to elute the components at different rates.

Distillation: If the crude product is contaminated with volatile impurities, distillation under reduced pressure (vacuum distillation) can be used to purify the product, although this is less common for solid compounds.

The following table outlines the applicability of different purification techniques for this compound:

| Purification Technique | Principle of Separation | Applicability for this compound |

| Crystallization | Difference in solubility at different temperatures | Highly effective for the final purification of the solid product |

| Column Chromatography | Differential adsorption on a stationary phase | Useful for small-scale purification and separation of complex mixtures |

| Distillation | Difference in boiling points | Primarily used for the purification of liquid starting materials or removal of volatile impurities |

By carefully selecting and optimizing the purification and isolation techniques, a high yield of pure this compound can be obtained.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 4 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals in 1-Benzyl-4-isopropoxybenzene can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the isopropoxy group, the benzylic methylene (B1212753) bridge, and the two aromatic rings.

The protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet around 7.20-7.35 ppm. The two sets of aromatic protons on the 4-isopropoxybenzene ring are chemically distinct. They appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, integrating to two protons each. The protons ortho to the isopropoxy group are expected to be shifted upfield compared to those ortho to the benzyl group due to the electron-donating nature of the ether linkage. The benzylic protons (CH₂) appear as a sharp singlet, as they have no adjacent protons to couple with. The methine proton of the isopropoxy group appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isopropoxy -CH(CH₃)₂ | 1.30 | Doublet | 6H |

| Benzyl -CH₂- | 3.90 | Singlet | 2H |

| Isopropoxy -CH(CH₃)₂ | 4.50 | Septet | 1H |

| Aromatic (ortho to -OCH) | 6.85 | Doublet | 2H |

| Aromatic (ortho to -CH₂) | 7.15 | Doublet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Resolution

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, a total of 10 distinct signals are expected, as some carbon atoms are chemically equivalent due to symmetry. docbrown.info

The spectrum would show signals for the two equivalent methyl carbons of the isopropoxy group at a low chemical shift (upfield). The methine carbon of the isopropoxy group and the benzylic methylene carbon would appear further downfield. The aromatic region would contain signals for the eight aromatic carbons. The carbon attached to the oxygen (C-O) is significantly deshielded and appears at a high chemical shift. Due to symmetry in the 1,4-disubstituted ring, only two signals are expected for the four CH carbons in this ring. The unsubstituted benzyl ring will show signals for its five CH carbons and one quaternary carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropoxy -CH(CH₃)₂ | 22.0 |

| Benzyl -CH₂- | 41.0 |

| Isopropoxy -CH(CH₃)₂ | 70.0 |

| Aromatic CH (ortho to -OCH) | 116.0 |

| Aromatic CH (ortho to -CH₂) | 129.5 |

| Aromatic CH (benzyl ring) | 126.0, 128.5, 129.0 |

| Aromatic C (quaternary, attached to CH₂) | 132.0 |

| Aromatic C (quaternary, benzyl ring) | 141.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra by revealing connectivity between atoms. sdsu.eduscispace.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a strong cross-peak connecting the methine proton of the isopropoxy group to the methyl protons. It would also reveal couplings between the adjacent protons on the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the benzylic CH₂ group and the components of the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the benzylic CH₂ protons to the quaternary carbon of the benzyl ring and to the carbons of the isopropoxy-substituted ring, confirming the linkage between the two aromatic systems. Correlations would also be seen between the isopropoxy methine proton and the aromatic carbon attached to the oxygen.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the expected molecular formula is C₁₆H₁₈O. HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) and compare it to the calculated theoretical mass (226.135765 Da) to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Fragmentation Pathway Mapping

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas (CID). The resulting fragment ions provide valuable structural information. For this compound, several key fragmentation pathways can be predicted:

Formation of the Tropylium (B1234903) Ion: A major fragmentation pathway for benzyl-containing compounds is the cleavage of the C-C bond between the benzylic carbon and the adjacent aromatic ring. youtube.com This would result in the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This is often the base peak in the mass spectrum of such compounds.

Loss of a Methyl Group: Fragmentation of the isopropoxy group can occur, leading to the loss of a methyl radical (•CH₃). This would produce a fragment ion at m/z 211 ([M-15]⁺).

Formation of an Isopropoxybenzyl Cation: Cleavage can also lead to the formation of a 4-isopropoxybenzyl cation, which would appear at m/z 135.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isopropylbenzene |

Ionization Methods in MS (e.g., Electrospray Ionization (ESI), Electron Ionization (EI), Chemical Ionization (CI), Atmospheric-Pressure Chemical Ionization (APCI))

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The choice of ionization method is critical and depends on the analyte's properties, such as polarity and thermal stability. For a relatively nonpolar and volatile compound like this compound, several ionization techniques are applicable.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. For this compound (C₁₆H₁₈O, Molar Mass: 226.31 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at m/z 226. The primary fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, which is relatively weak. This would generate the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. Another significant fragmentation could be the loss of the isopropyl group (C₃H₇•) from the molecular ion, followed by further rearrangements.

Chemical Ionization (CI): CI is a softer ionization method that involves ion-molecule reactions. A reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule [M+H]⁺. For this compound, CI would be expected to produce a prominent quasimolecular ion peak at m/z 227. This technique results in less fragmentation than EI, making it useful for confirming the molecular weight of the compound.

Atmospheric-Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing low to moderately polar compounds and is compatible with liquid chromatography. up.ac.za The analyte is vaporized in a heated nebulizer and then ionized by a corona discharge. udel.edu This process typically generates protonated molecules [M+H]⁺ or, in some cases, radical cations M•+. nist.gov For this compound, APCI would likely yield a strong signal for the [M+H]⁺ ion at m/z 227, providing clear molecular weight information with minimal fragmentation. udel.edunist.gov

Electrospray Ionization (ESI): While ESI is most effective for polar and ionic compounds, its application can be extended to nonpolar molecules under specific conditions, such as by forming adducts with ions like Na⁺ or through charge-exchange reactions. However, for a nonpolar compound like this compound, ESI is generally not the preferred method, and techniques like APCI or EI would provide more reliable and informative results.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ionization Method | Expected Primary Ion | Key Fragment Ions (m/z) | Information Provided |

|---|---|---|---|

| Electron Ionization (EI) | M•+ (m/z 226) | 91 (C₇H₇⁺), 183 ([M-C₃H₇]⁺) | Structural Elucidation, Fragmentation Pattern |

| Chemical Ionization (CI) | [M+H]⁺ (m/z 227) | Less fragmentation | Molecular Weight Confirmation |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The FT-IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its structural features.

Key expected absorption bands include:

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range) are characteristic of the C-H bonds on the two benzene rings. vscht.cz

Aliphatic C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the isopropoxy and benzyl methylene (-CH₂-) groups. vscht.cz

Aromatic C=C Stretching: A series of peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings. The presence of peaks around 1600 cm⁻¹ and 1500 cm⁻¹ is a strong indicator of an aromatic structure. udel.edu

C-O-C Stretching (Ether Linkage): The aryl-alkyl ether linkage (Ar-O-R) is characterized by two distinct C-O stretching bands. A strong, characteristic asymmetric stretch is expected in the 1275-1200 cm⁻¹ range, and a symmetric stretch would appear around 1075-1020 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ "fingerprint" region. The 4-isopropoxybenzene ring is a 1,4-disubstituted (para) system, which typically shows a strong band between 840-810 cm⁻¹. The benzyl group's phenyl ring is monosubstituted, which gives rise to two strong bands, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (Isopropyl, Methylene) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | 840 - 810 |

Advanced IR Techniques (e.g., Optical Photothermal Infrared (O-PTIR), Atomic Force Microscopy-based Infrared (AFM-IR)) for Micro- and Nanoscale Analysis

While FT-IR provides bulk chemical information, advanced techniques like Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy enable chemical analysis at the micro- and even nanoscale. These methods overcome the diffraction limit of conventional IR spectroscopy, offering significantly higher spatial resolution.

Optical Photothermal Infrared (O-PTIR): This technique uses a tunable pulsed IR laser to excite a sample and a second, visible laser to detect the resulting photothermal effect. This allows for the acquisition of IR spectra with a spatial resolution of approximately 500 nm. O-PTIR could be used to analyze the chemical composition of micro-domains or inclusions within a sample of this compound, providing detailed chemical maps without the need for direct contact.

Atomic Force Microscopy-based Infrared (AFM-IR): AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. An AFM tip detects the local thermal expansion of a sample induced by the absorption of tunable IR radiation. This allows for chemical analysis with a resolution of tens of nanometers. AFM-IR could be employed to study the distribution of this compound on a surface or within a polymer blend at the nanoscale, correlating topography with chemical identity.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophores in this compound are its two benzene rings.

The UV-Vis spectrum of benzene typically shows three absorption bands: a very intense band near 184 nm, a moderately intense band around 204 nm, and a weaker, structured band near 256 nm, which arises from a symmetry-forbidden transition. quimicaorganica.org When substituents are added to the benzene ring, these absorption bands can shift in wavelength (bathochromic or hypsochromic shifts) and change in intensity (hyperchromic or hypochromic effects). up.ac.za

For this compound, the alkoxy group (-O-iPr) on one ring acts as an electron-donating group, which is expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands to longer wavelengths. up.ac.za The benzyl group is an alkyl substituent, which typically causes a smaller red shift. Therefore, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to show a characteristic absorption maximum (λₘₐₓ) for the π→π* transition in the 260-280 nm range, likely with some fine vibrational structure. ijermt.orgnist.gov

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ Range (nm) |

|---|

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would provide a wealth of structural information. It would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the dihedral angles between the two phenyl rings. Furthermore, XRD analysis would elucidate the crystal packing, identifying any significant intermolecular interactions, such as π-π stacking between the aromatic rings or C-H···π interactions, which govern the material's solid-state properties. As of now, specific crystallographic data for this compound is not available in public databases. Such an analysis would be required to definitively establish its solid-state structure.

Computational Chemistry and Molecular Modeling of 1 Benzyl 4 Isopropoxybenzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are founded on the principles of quantum mechanics to compute the properties of molecules. These methods model the electronic structure of a compound, offering highly accurate predictions of its geometry and energy.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) theory are used to approximate the ground state energy of a molecule and to perform geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. For 1-Benzyl-4-isopropoxybenzene, this involves predicting key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The optimized geometry provides the foundation for calculating other molecular properties. While computationally intensive, ab initio methods provide a detailed and fundamental understanding of the molecule's structure.

Table 1: Predicted Molecular Geometry Parameters for this compound using Ab Initio Methods (Note: The following data is illustrative of typical results from such calculations.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(aromatic)-O | 1.37 | |

| O-C(isopropyl) | 1.43 | |

| C(aromatic)-C(benzyl) | 1.51 | |

| **Bond Angles (°) ** | ||

| C(aromatic)-O-C(isopropyl) | 118.5 | |

| C(aromatic)-C(benzyl)-C(aromatic) | 114.0 | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(aromatic)-O-C(isopropyl) | 179.8 | |

| C(aromatic)-C(aromatic)-C(benzyl)-C(aromatic) | 65.0 |

This interactive table presents hypothetical optimized geometrical parameters for this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between accuracy and computational cost. nih.gov Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the electronic properties based on the electron density. It is highly effective for predicting various electronic properties, including dipole moment, polarizability, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

Furthermore, DFT is employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These calculations can predict the thermodynamics of reactions involving this compound, helping to determine reaction feasibility and equilibrium positions.

Table 2: Calculated Electronic and Thermodynamic Properties of this compound using DFT (Note: The following data is illustrative of typical results from such calculations.)

| Property | Predicted Value | Unit |

| Electronic Properties | ||

| Ground State Energy | -732.5 | Hartree |

| Dipole Moment | 2.1 | Debye |

| Polarizability | 28.5 | ų |

| Thermodynamic Properties | ||

| Enthalpy | -732.4 | Hartree |

| Gibbs Free Energy | -732.45 | Hartree |

This interactive table showcases hypothetical electronic and thermodynamic properties calculated for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netunl.edu A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative of typical results from such calculations.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, it is often too computationally expensive for studying large systems or long-timescale phenomena. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a classical mechanics-based approach to simulate the behavior of molecules.

This compound possesses several rotatable bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Molecular Mechanics (MM) methods are well-suited for this task. By systematically rotating key dihedral angles (such as those around the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group) and calculating the potential energy at each step, an energy landscape can be generated.

The accuracy of MM and MD simulations is critically dependent on the quality of the underlying force field. amanote.com A force field is a collection of equations and associated parameters designed to reproduce the potential energy of a system of atoms. These parameters describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a specific class of molecules like aromatic ethers, a well-validated force field is essential for obtaining reliable simulation results. nih.govbenthamdirect.com Major force fields such as CHARMM and AMBER are continuously being developed and refined. nih.govresearchgate.netforums-academiccharmm.org The process involves parameterizing the force field against high-level quantum mechanical calculations and experimental data (e.g., densities, heats of vaporization) for a set of representative small molecules. researchgate.net The validation ensures that the force field can accurately model the structural, dynamic, and thermodynamic properties of molecules like this compound. amanote.commdpi.com

Table 4: Components of a Typical Force Field for Aromatic Ethers

| Interaction Type | Parameters | Description |

| Bond Stretching | Equilibrium bond length (r₀), Force constant (k_b) | Describes the energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Equilibrium bond angle (θ₀), Force constant (k_θ) | Describes the energy required to bend an angle from its equilibrium value. |

| Torsional (Dihedral) | Barrier height (V_n), Periodicity (n), Phase angle (γ) | Describes the energy barrier associated with rotation around a chemical bond. |

| Non-Bonded | Lennard-Jones parameters (ε, σ), Partial atomic charges (q) | Describes van der Waals and electrostatic interactions between atoms that are not directly bonded. |

This interactive table outlines the fundamental components and parameters that constitute a molecular mechanics force field applicable to aromatic ethers.

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate these parameters with a high degree of accuracy, offering valuable information that complements experimental data. elixirpublishers.com

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The prediction of nuclear magnetic resonance (NMR) spectra is a cornerstone of computational structural elucidation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra and confirm the molecular structure.

The standard methodology involves a two-step process. First, the molecule's geometry is optimized using a reliable computational method, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). scielo.brscielo.br This step ensures that the calculations are performed on the most stable three-dimensional conformation of the molecule.

Following optimization, the NMR chemical shieldings are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. scielo.brscielo.br This method is widely recognized for its accuracy in predicting isotropic shielding constants. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). researchgate.net This is achieved by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the TMS standard.

The resulting theoretical chemical shifts provide a predictable spectrum that can be directly compared with experimental results. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com

Illustrative Data for this compound:

The following tables present exemplary data of what a theoretical NMR chemical shift calculation for this compound would yield. The values are representative and intended to illustrate the output of such a computational study.

Table 1: Theoretical ¹H NMR Chemical Shifts (Note: Data is illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic H (Isopropoxy-substituted ring) | 6.8 - 7.2 |

| Aromatic H (Benzyl ring) | 7.2 - 7.4 |

| Methylene (B1212753) H (-CH₂-) | 3.9 - 4.1 |

| Methine H (-CH(CH₃)₂) | 4.5 - 4.7 |

| Methyl H (-CH(CH₃)₂) | 1.3 - 1.5 |

Table 2: Theoretical ¹³C NMR Chemical Shifts (Note: Data is illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| Quaternary C (Isopropoxy-substituted) | 155 - 158 |

| Aromatic CH (Isopropoxy-substituted ring) | 115 - 130 |

| Quaternary C (Benzyl-substituted) | 138 - 141 |

| Aromatic CH (Benzyl ring) | 126 - 129 |

| Methylene C (-CH₂-) | 40 - 42 |

| Methine C (-CH(CH₃)₂) | 70 - 72 |

| Methyl C (-CH(CH₃)₂) | 21 - 23 |

Simulated Vibrational Spectra for Experimental Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational simulations are essential for assigning the observed spectral bands to specific molecular motions. elixirpublishers.com

The process begins with the same optimized molecular geometry used for NMR calculations. A frequency calculation is then performed at the same level of theory (e.g., DFT/B3LYP). This calculation determines the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The output provides a list of vibrational modes, each associated with a specific frequency and the type of motion involved (e.g., C-H stretch, C=C bend).

It is common practice to apply a scaling factor to the calculated frequencies. This is because the theoretical calculations are based on the harmonic oscillator approximation, which does not fully account for the anharmonicity of real molecular vibrations. The scaling factor corrects for this systematic overestimation, leading to better agreement with experimental data.

Table 3: Simulated Vibrational Frequencies for Key Functional Groups (Note: Data is illustrative and represents unscaled frequencies)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the benzene (B151609) rings |

| Aliphatic C-H Stretch | 2950 - 3000 | Stretching of C-H bonds in the isopropoxy and benzyl groups |

| C-O-C Stretch | 1240 - 1260 | Asymmetric stretching of the ether linkage |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the aromatic rings |

| CH₂ Bend | 1440 - 1470 | Scissoring/bending motion of the methylene group |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org For this compound, computational studies can map out potential energy surfaces for various reactions, such as electrophilic aromatic substitution or cleavage of the ether bond.

These studies involve locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

DFT calculations are employed to compute the Gibbs free energies of all stationary points on the potential energy surface. scielo.br By comparing the energy of the transition state to that of the reactants, the activation energy (ΔG‡) can be determined. A lower activation energy implies a faster reaction rate. Computational models can thus be used to predict which of several possible reaction pathways is most favorable. scielo.br For instance, in a reaction involving electrophilic attack on one of the aromatic rings, calculations could determine whether substitution is more likely to occur on the benzyl ring or the isopropoxy-substituted ring by comparing the activation energies for each pathway. These methods provide a deeper understanding of molecular reactivity and can guide the design of new synthetic routes. rsc.orgscielo.br

Reactivity and Chemical Transformation Pathways of 1 Benzyl 4 Isopropoxybenzene

Electrophilic Aromatic Substitution Reactions of Substituted Benzene (B151609) Rings

The two benzene rings in 1-Benzyl-4-isopropoxybenzene exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the differing nature of their substituents. The isopropoxy group (-OCH(CH₃)₂) on one ring is a strong activating group and an ortho, para-director. This is because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more nucleophilic. uomustansiriyah.edu.iqyoutube.com Conversely, the benzyl (B1604629) group on the other ring is a weak activating group and also an ortho, para-director, primarily through an inductive effect.

Consequently, electrophilic attack is more likely to occur on the isopropoxy-substituted ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. uomustansiriyah.edu.iqyoutube.comyoutube.com For instance, in a nitration reaction, the incoming nitro group (-NO₂) would be directed to the positions ortho and para to the isopropoxy group. However, the bulky nature of the isopropoxy group may sterically hinder the ortho positions, potentially favoring substitution at the para position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Electrophile | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 1-Benzyl-2-nitro-4-isopropoxybenzene and 1-Benzyl-4-isopropoxy-2-nitrobenzene (minor), predominantly 1-(4-nitrobenzyl)-4-isopropoxybenzene |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 1-Benzyl-2-bromo-4-isopropoxybenzene and 1-Benzyl-4-isopropoxy-2-bromobenzene (minor), predominantly 1-(4-bromobenzyl)-4-isopropoxybenzene |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Predominantly para-alkylation on the isopropoxy-substituted ring |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | Predominantly para-acylation on the isopropoxy-substituted ring |

Reactions Involving the Isopropoxy Functional Group

The isopropoxy group, an ether linkage, is generally stable but can undergo specific transformations under certain conditions.

Mechanistic Pathways of O-Dealkylation

The cleavage of the ether bond in this compound, specifically the O-isopropyl bond, can be achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.com The mechanism of this O-dealkylation can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the alkyl group.

In the case of the isopropoxy group, the secondary carbon atom attached to the oxygen makes both pathways plausible. Under strongly acidic conditions, protonation of the ether oxygen creates a good leaving group (isopropanol). If a stable secondary carbocation can be formed, an Sₙ1 mechanism may be favored. Alternatively, a nucleophilic attack by a halide ion on the less sterically hindered carbon of the protonated ether can lead to an Sₙ2 displacement. The products of this reaction would be 4-benzylphenol (B16752) and 2-halopropane.

Oxygenation Reactions and Hydroxylation Site Selectivity

Hydroxylation of the aromatic rings of this compound can occur, introducing a hydroxyl group (-OH). The site of hydroxylation is influenced by the existing substituents. The electron-donating isopropoxy group will direct hydroxylation to the ortho and para positions of its ring. Similarly, the benzyl group will direct hydroxylation to the ortho and para positions of the other ring. Enzymatic hydroxylation, for example by cytochrome P450 enzymes, can also occur and may exhibit different regioselectivity.

Cleavage and Fragmentation Processes under various conditions

In mass spectrometry, this compound will undergo characteristic fragmentation upon electron ionization. The molecular ion peak would be observed, and key fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the bond between the methylene (B1212753) bridge and the isopropoxy-substituted ring is highly probable, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion (m/z 91) through rearrangement. youtube.com This is often a dominant peak in the mass spectra of compounds containing a benzyl group.

Cleavage of the isopropoxy group: Loss of the isopropyl group (C₃H₇) or propene (C₃H₆) from the molecular ion can occur. Fragmentation of the ether bond can also lead to ions corresponding to the 4-benzylphenoxy radical cation.

Fragmentation of the aromatic rings: The benzene rings themselves can fragment, although this is typically less favorable than benzylic cleavage. Fragments corresponding to the phenyl cation (m/z 77) may be observed. docbrown.info

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 226 | Molecular Ion [M]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl or Tropylium cation) |

| 183 | [M - C₃H₇]⁺ |

| 184 | [M - C₃H₆]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chemical Transformations at the Benzyl Methylene Bridge

The methylene bridge (-CH₂-) is a reactive site due to its benzylic position. The carbon-hydrogen bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical or carbocation is stabilized by resonance with the adjacent benzene ring.

A common transformation is the oxidation of the methylene bridge. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid, which in this case would lead to the formation of 4-isopropoxybenzoic acid and benzoic acid after cleavage of the C-C bond. masterorganicchemistry.comyoutube.com Milder oxidation conditions could potentially yield the corresponding ketone, 4-isopropoxybenzophenone.

Halogenation at the benzylic position can also be achieved, for example, using N-bromosuccinimide (NBS) under radical initiation conditions, which would introduce a bromine atom at the methylene bridge to form 1-(bromo(phenyl)methyl)-4-isopropoxybenzene. ucalgary.cakhanacademy.org

Cyclization and Rearrangement Reactions Involving the Molecular Framework

The diarylmethane framework of this compound can participate in cyclization reactions, particularly under acidic conditions. For instance, intramolecular Friedel-Crafts type reactions could potentially lead to the formation of fused ring systems like fluorene (B118485) derivatives, although this would require harsh conditions and may not be a high-yielding process. The presence of the activating isopropoxy group could facilitate such cyclizations. mdpi.com

Rearrangements of benzyl phenyl ethers, which are structurally related to this compound, have been observed. These can include thermal or acid-catalyzed migrations of the benzyl group from the oxygen atom to the aromatic ring, typically to the ortho and para positions. cdnsciencepub.comrsc.orgamanote.com While this compound is not a benzyl phenyl ether, analogous rearrangements involving the entire benzylphenyl group are conceivable under specific catalytic conditions, potentially leading to isomeric diarylmethane structures.

Catalyzed Reactions and Kinetic Investigations of this compound

The reactivity of this compound is significantly influenced by the presence of catalysts, which can facilitate a variety of chemical transformations. These reactions primarily involve the aromatic rings and the benzylic C-H bond. Kinetic investigations, particularly for its synthesis via Friedel-Crafts alkylation, provide valuable insights into the reaction mechanisms and optimization of reaction conditions.

Catalyzed Synthesis: Friedel-Crafts Benzylation

The most direct catalyzed reaction leading to the formation of this compound is the Friedel-Crafts benzylation of isopropoxybenzene (B1215980). This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

The reaction proceeds through a well-established mechanism:

Formation of the Electrophile: The Lewis acid catalyst reacts with benzyl chloride to form a highly reactive benzyl carbocation or a polarized complex.

Electrophilic Attack: The electron-rich isopropoxybenzene ring acts as a nucleophile, attacking the benzyl carbocation. The isopropoxy group is an ortho-, para-directing activator, meaning the substitution will preferentially occur at the positions ortho and para to it. Due to steric hindrance from the bulky isopropoxy group, the para-substituted product, this compound, is often the major product.

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding this compound and releasing the catalyst.

A kinetic study of a similar Friedel-Crafts isopropylation of benzene and toluene (B28343) in nitromethane (B149229) revealed that the reaction is first order with respect to the alkyl halide, the aromatic hydrocarbon, and the catalyst. datapdf.com A similar kinetic profile can be anticipated for the benzylation of isopropoxybenzene.

| Kinetic Parameter | Value for Isopropylation of Toluene | Anticipated Relevance for Benzylation of Isopropoxybenzene |

| Order in Alkyl Halide | 1 | Expected to be similar. |

| Order in Aromatic | 1 | Expected to be similar. |

| Order in Catalyst (AlCl₃) | 1 | Expected to be similar. |

| Activation Energy (Ea) | 78 ± 4 kJ/mol | The activation energy would differ but is expected to be in a comparable range for electrophilic aromatic substitution. |

| Enthalpy of Activation (ΔH‡) | 76 ± 4 kJ/mol | The enthalpy of activation would be specific to the reaction but provides a baseline for comparison. |

| Entropy of Activation (ΔS‡) | -13 ± 14 J/mol·K | The negative entropy of activation is consistent with a transition state that is more ordered than the reactants, which is typical for this type of reaction. |

This table presents kinetic data for the Friedel-Crafts isopropylation of toluene as a proxy to illustrate the type of kinetic investigation applicable to the synthesis of this compound.

Catalyzed Transformations of this compound

Once synthesized, this compound can undergo further catalyzed reactions:

Catalytic Oxidation: The benzylic position is susceptible to oxidation. Catalysts such as those based on palladium nanoparticles supported on functionalized silica (B1680970) have been shown to be effective for the aerobic oxidation of benzyl alcohol to benzaldehyde. mdpi.com A similar catalytic system could potentially oxidize the benzylic methylene group in this compound to a carbonyl group, yielding 4-isopropoxybenzophenone. The reaction would likely proceed under aerobic conditions, using air or pure oxygen as the oxidant.

Catalytic Debenzylation: The benzyl group can be cleaved from the aromatic ring under certain catalytic conditions. For instance, silica-supported sodium hydrogen sulfate (B86663) has been reported as an effective catalyst for the debenzylation of aromatic benzyl ethers. researchgate.net While this compound is not a benzyl ether, the principle of cleaving a benzyl-aryl bond under acidic or hydrogenolytic conditions is a known transformation pathway. This would yield isopropoxybenzene and toluene or other benzene derivatives depending on the reaction conditions.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Isopropoxybenzene Analogs

Principles of Structural Modification for Tuning Reactivity and Interactions

Structural modification is the deliberate alteration of a molecule's chemical framework to modulate its properties. rsc.orgrsc.org For analogs of 1-benzyl-4-isopropoxybenzene, modifications can be targeted at several key positions: the benzyl (B1604629) ring, the phenoxy ring, the benzylic methylene (B1212753) bridge, and the isopropoxy group. The fundamental principle is that even minor structural changes can lead to significant shifts in electronic distribution, steric profile, and conformational freedom, thereby tuning the molecule's reactivity and its ability to interact with other chemical entities. chemrxiv.org

Key strategies for modification include:

Altering Substituents on Aromatic Rings: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on either the benzyl or phenoxy ring can profoundly alter the electron density (π-system) of the rings. libretexts.org This influences the molecule's nucleophilicity or electrophilicity and its susceptibility to chemical transformations. lumenlearning.com

Varying Steric Bulk: Changing the size of substituents can create steric hindrance, which may direct reaction pathways or control the orientation of the molecule as it approaches a binding partner. For example, replacing the isopropoxy group with a smaller methoxy or a larger tert-butoxy (B1229062) group would significantly alter the steric environment around the ether linkage.

Modifying the Linker: The methylene (-CH₂-) bridge connecting the two aromatic rings can be altered. Introducing substituents on this bridge or replacing it with other functional groups (e.g., a carbonyl group to form a ketone) would change the conformational flexibility and electronic communication between the rings.

These modifications are guided by the goal of understanding and optimizing properties such as binding affinity, reaction rates, and selectivity by systematically exploring the chemical space around the parent scaffold. nih.gov

Methodologies for SAR Determination in Chemical Systems

Determining the relationship between a molecule's structure and its activity involves a combination of computational and experimental approaches. oncodesign-services.com These methodologies allow for the rational design of new compounds and the interpretation of experimental data. patsnap.com

Computational methods have become indispensable in modern chemistry for predicting molecular properties and guiding experimental work. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure and a specific activity. wikipedia.orgfiveable.me This is achieved by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and correlating them with their measured activities. slideshare.net For this compound analogs, descriptors could include electronic properties (e.g., Hammett constants, atomic charges), steric parameters (e.g., molar refractivity), and topological indices (e.g., connectivity indices). The resulting mathematical model can then be used to predict the activity of novel, unsynthesized analogs. wikipedia.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that relate the 3D steric and electrostatic fields of molecules to their activities, providing visual maps that guide structural modifications. pharmacologymentor.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egnih.gov For this compound analogs, docking could be used to simulate their interaction with the active site of an enzyme or a receptor. nih.gov The process involves placing the analog (ligand) into the binding site of the target (receptor) in various conformations and orientations and calculating a "docking score" that estimates the binding affinity. nih.gov This allows researchers to visualize potential key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict how structural modifications might enhance or disrupt binding. ukm.my

The synthesis of a carefully designed series of analogs is the foundation of experimental SAR studies. oncodesign-services.com For the this compound scaffold, analogs can be systematically prepared to probe the effect of each part of the molecule.

A common and versatile method for synthesizing the core aryl ether structure is the Williamson ether synthesis . masterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. jk-sci.com

In the context of this compound analogs, two primary routes are feasible:

Route A: Reaction of 4-isopropoxyphenoxide with a substituted benzyl halide.

Route B: Reaction of a substituted phenoxide with 1-(bromomethyl)-4-isopropoxybenzene (if the desired substitution is on the phenoxy ring).

The Williamson ether synthesis is well-suited for producing a variety of alkyl aryl ethers. rsc.orgresearchgate.net While the classic method works well, modifications such as using phase-transfer catalysis or high-temperature conditions with weaker alkylating agents can improve yields and expand the scope of the reaction. jk-sci.comacs.org By systematically varying the substituents on either the phenol or the benzyl halide starting materials, a library of analogs can be generated for experimental testing. wikipedia.org

Influence of Substituent Effects on Electronic and Steric Properties and their Impact on Chemical Transformations

Substituents on the aromatic rings of this compound analogs exert profound electronic and steric effects that dictate the molecule's reactivity. berkeley.edu These effects are generally categorized as inductive and resonance effects. libretexts.org

Electronic Effects: The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons through the conjugated system. libretexts.org Electron-donating groups (EDGs) like -OCH₃ and -NH₂ increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ decrease the ring's electron density, deactivating it. These electronic perturbations influence reaction rates and the stability of reaction intermediates. researchgate.net

Steric Effects: The size and shape of a substituent can hinder the approach of a reagent to a nearby reaction center, an effect known as steric hindrance. acs.orgorganic-chemistry.org In the context of this compound, bulky substituents placed at the ortho positions of either ring could restrict the rotation around the single bonds, influencing the molecule's preferred conformation and potentially blocking certain reaction pathways. acs.org

The interplay of these effects governs the outcomes of chemical transformations. For example, in a reaction involving the benzylic position, the electronic nature of substituents on the benzyl ring can stabilize or destabilize radical or ionic intermediates, thereby affecting the reaction rate. researchgate.net

| Substituent (R) at para-position of Benzyl Ring | Electronic Effect | Predicted Impact on Benzyl Ring Reactivity (towards Electrophiles) | Steric Hindrance |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Baseline | Minimal |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Low |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Moderate |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating | Low |

| -C(CH₃)₃ (tert-Butyl) | Electron-Donating (Inductive) | Activating | High |

Conformational Analysis and Stereoelectronic Requirements for Specific Molecular Interactions

Stereoelectronic effects are crucial in this context. These effects arise from the spatial arrangement of orbitals and describe how the overlap between specific bonding, non-bonding, or anti-bonding orbitals can stabilize or destabilize a particular conformation. wikipedia.orgresearchgate.net For a molecule to participate in a specific chemical reaction or binding event, it often needs to adopt a conformation that satisfies certain stereoelectronic requirements, such as the proper alignment of orbitals for optimal overlap. fiveable.mepharmacy180.combaranlab.org For example, an interaction might require the pi-system of the benzyl ring to be oriented in a specific way relative to the lone pairs of the ether oxygen. Computational chemistry methods can be used to model the potential energy surface of these analogs, identifying low-energy conformers and the transition states that separate them.

Development of Predictive SAR Models for Aryl Ether and Benzyl Scaffolds

Building on the principles of QSAR, predictive models can be developed specifically for classes of compounds like aryl ethers and those containing benzyl scaffolds. nih.govresearchgate.net The development of such a model involves several key steps:

Data Set Assembly: A diverse set of analogs with well-defined structures and experimentally measured activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical, 3D) are calculated for each molecule in the dataset. slideshare.net

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical model linking the descriptors to the activity. fiveable.menih.gov The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's creation. nih.govresearchgate.net

| Statistical Parameter | Symbol | Acceptable Value | Interpretation |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Indicates the goodness of fit of the model to the training data. researchgate.net |

| Cross-validated R² | Q² | > 0.5 | Measures the internal predictive ability of the model. researchgate.net |

| F-statistic | F | High value | Indicates the statistical significance of the regression model. researchgate.net |

| Root Mean Square Error | RMSE | Low value | Measures the deviation between predicted and actual values. mdpi.com |

Advanced Research Applications of 1 Benzyl 4 Isopropoxybenzene in Chemical Sciences

Applications as Synthetic Intermediates in Organic Synthesis

The utility of 1-Benzyl-4-isopropoxybenzene as a synthetic intermediate is a cornerstone of its application in organic chemistry. Its structural components can be strategically modified, making it a valuable precursor for a range of complex organic molecules and a foundational building block for new chemical entities and fine chemicals.

While specific multi-step syntheses starting from this compound to produce highly complex, biologically active molecules are not extensively detailed in publicly available literature, its potential is inferred from its chemical structure. The benzyl (B1604629) and isopropoxybenzene (B1215980) moieties offer multiple reaction sites for functional group interconversion and carbon-carbon bond formation, which are fundamental processes in the construction of intricate molecular architectures. The isopropoxy group, for instance, can act as a directing group in electrophilic aromatic substitution reactions, guiding the introduction of new substituents to specific positions on the benzene (B151609) ring. The benzyl group can be functionalized on the benzylic carbon or on its own aromatic ring. These features make it a theoretically attractive starting material for the synthesis of diverse molecular frameworks.